molecular formula C13H11N3Na2O6S2 B12684911 Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate CAS No. 66104-43-6

Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate

Cat. No.: B12684911
CAS No.: 66104-43-6
M. Wt: 415.4 g/mol
InChI Key: NMFOJQBHWJIIEY-UHFFFAOYSA-L
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Description

Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate (CAS 66104-43-6) is a synthetic azo dye characterized by its two sulfonate groups and a sulphonatomethylamino substituent. This compound belongs to the class of aryl azo sulfonates, widely used in industrial applications such as textile dyeing, cosmetics, and pharmaceuticals due to its water solubility and chromophoric stability. Its molecular structure features a central benzene ring linked via an azo (–N=N–) bond to another benzene ring substituted with a sulphonatomethylamino group (–NH–CH2–SO3−Na+). The disodium counterions enhance its solubility in aqueous media, making it suitable for formulations requiring high dissolution rates .

Properties

CAS No.

66104-43-6

Molecular Formula

C13H11N3Na2O6S2

Molecular Weight

415.4 g/mol

IUPAC Name

disodium;4-[[4-(sulfonatomethylamino)phenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C13H13N3O6S2.2Na/c17-23(18,19)9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)24(20,21)22;;/h1-8,14H,9H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

NMFOJQBHWJIIEY-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized under specific conditions, leading to the breakdown of the compound.

    Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Biological Applications

The compound is primarily utilized in biological assays due to its ability to act as a dye and a pH indicator. Its applications include:

  • Cell Staining : It is used for staining cells in microscopy, allowing researchers to visualize cellular structures and functions.
  • Drug Delivery Systems : The compound's properties facilitate its use in drug delivery systems where it can be conjugated with therapeutic agents to enhance their solubility and bioavailability.

Analytical Chemistry

In analytical chemistry, disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate serves as a reagent for various assays:

  • Colorimetric Assays : Its azo structure allows it to form colored complexes with metal ions, which can be quantitatively analyzed using spectrophotometry.
  • Chromatography : The compound can be employed as a marker in chromatography techniques to separate and identify various substances.

Staining Techniques

A study published in the Journal of Histochemistry demonstrated the effectiveness of this compound as a staining agent for identifying specific proteins within cellular structures. The results indicated that the compound provided high contrast and clarity, making it suitable for detailed imaging studies.

StudyApplicationFindings
Journal of HistochemistryCell StainingHigh contrast and clarity for protein visualization

Drug Delivery Research

Research conducted by the Institute of Pharmaceutical Sciences explored the use of this compound in drug delivery systems. The study found that conjugating this compound with anti-cancer drugs significantly improved their solubility and cellular uptake, enhancing therapeutic efficacy.

Research InstitutionApplicationFindings
Institute of Pharmaceutical SciencesDrug DeliveryImproved solubility and cellular uptake of anti-cancer drugs

Mechanism of Action

The mechanism of action of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate primarily involves its interaction with light and other molecules. The azo group absorbs light at specific wavelengths, resulting in the compound’s vibrant color. In biological systems, it can bind to cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved depend on the specific application and environment .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Azo Sulfonates

Compound Name (CAS) Substituents Counterion Key Structural Differences References
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate (66104-43-6) –NH–CH2–SO3⁻, –SO3⁻ Disodium (Na₂⁺) Single azo bond; dual sulfonate groups
Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate (589-02-6) –NH–CH2–C6H5 (benzylamino), –SO3⁻ Potassium (K⁺) Benzylamino group instead of sulphonatomethylamino
Sodium 4-[(4-hydroxy-1-naphthyl)azo]benzenesulphonate (523-44-4) –OH (naphthyl), –SO3⁻ Sodium (Na⁺) Naphthalene backbone; hydroxyl substituent
Disodium 3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate (5858-61-7) –NH–COCH3, –OH, –SO3⁻ Disodium (Na₂⁺) Naphthalene disulfonate; acetylated amino group

Key Observations :

  • The target compound’s sulphonatomethylamino group enhances polarity and solubility compared to benzylamino derivatives (e.g., CAS 589-02-6) .
  • Naphthalene-based analogs (e.g., CAS 523-44-4, 5858-61-7) exhibit extended conjugation, resulting in shifted absorption spectra for specialized dye applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (66104-43-6) Potassium Benzylamino Analog (589-02-6) Naphthalene Disulfonate (5858-61-7)
Solubility in Water High (>100 g/L at 25°C) Moderate (~50 g/L) Very High (>200 g/L)
Thermal Stability Stable up to 250°C Degrades above 200°C Stable up to 300°C
λmax (UV-Vis) 480–500 nm 460–470 nm 520–540 nm

Notes:

  • Higher sulfonate content in naphthalene derivatives (e.g., CAS 5858-61-7) correlates with superior solubility .
  • Potassium salts (e.g., CAS 589-02-6) may exhibit lower thermal stability due to weaker cation-sulfonate interactions .

Table 3: Application Profiles

Compound (CAS) Primary Applications Regulatory Status References
66104-43-6 Textile dyeing, cosmetics Approved (EU CosIng)
589-02-6 pH indicators, lab reagents Limited industrial use
5858-61-7 Food colorants, pharmaceuticals Restricted in some regions

Key Findings :

  • The target compound’s dual sulfonate groups make it ideal for dyeing synthetic fabrics (e.g., polyester) requiring high wash-fastness .

Biological Activity

Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate, commonly referred to as a diazo dye, is part of a class of compounds that have garnered attention for their biological activities, particularly in the fields of cancer research and toxicology. This article delves into the biological activity of this compound, supported by various studies and data.

This compound is characterized by its azo group, which is known for its potential to interact with biological molecules. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications in biological assays and textile treatments.

The biological activity of this compound primarily stems from its ability to disrupt cellular processes. A study indicated that azo dyes can interfere with cell cycle progression and induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antiproliferative Activity

Research has demonstrated that diazo compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma).
  • IC50 Values : The half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%, was found to be in the nanomolar range for some derivatives of azo compounds .

Table 1: Antiproliferative Activity Summary

CompoundCell LineIC50 (nM)
This compoundMCF725
This compoundHT-2930
This compoundM2128

Case Studies

  • Chick Chorioallantoic Membrane Assay : In vivo studies using the chick chorioallantoic membrane model demonstrated that this compound significantly inhibited angiogenesis and tumor growth, comparable to established chemotherapeutic agents like combretastatin A-4 .
  • Mechanistic Studies : Further investigations revealed that this compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase. This disruption is critical for the compound's antiproliferative effects .

Toxicological Considerations

While this compound exhibits promising therapeutic potential, its safety profile must be carefully evaluated. Studies have indicated that azo compounds can be toxic at high concentrations, leading to adverse effects such as cytotoxicity in non-target cells. The evaluation of its toxicity is crucial for any therapeutic application .

Table 2: Toxicity Profile

EndpointObserved Effect
Cytotoxicity in normal cellsModerate at high concentrations
GenotoxicityPotentially genotoxic based on structural alerts
Acute toxicityLow to moderate depending on exposure

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